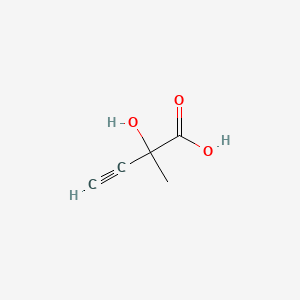
2-Hydroxy-2-methylbut-3-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methylbut-3-ynoic acid is an organic compound with the molecular formula C5H6O3 It is a derivative of butynoic acid, characterized by the presence of a hydroxyl group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methylbut-3-ynoic acid can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with acetone in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include a temperature range of 0-25°C and the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methylbut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-methylbut-3-ynoic acid.
Reduction: The compound can be reduced to form 2-hydroxy-2-methylbut-3-ene, where the triple bond is converted to a double bond.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure and temperature.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.
Major Products Formed
Oxidation: 2-oxo-2-methylbut-3-ynoic acid.
Reduction: 2-hydroxy-2-methylbut-3-ene.
Substitution: Various halogenated or aminated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-2-methylbut-3-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-methylbut-3-ynoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and alkyne groups allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence enzyme activity, protein folding, and cellular signaling pathways. The specific pathways involved depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparison with Similar Compounds
2-Hydroxy-2-methylbut-3-ynoic acid can be compared with other similar compounds, such as:
2-Hydroxy-2-methylbut-3-enoic acid: Similar structure but with a double bond instead of a triple bond, leading to different reactivity and applications.
2-Hydroxy-2-methylbutanoic acid: Lacks the alkyne group, resulting in different chemical properties and uses.
3-Hydroxy-2-methylbut-3-ynoic acid: Positional isomer with the hydroxyl group on a different carbon, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a hydroxyl group and a triple bond, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-hydroxy-2-methylbut-3-ynoic acid |
InChI |
InChI=1S/C5H6O3/c1-3-5(2,8)4(6)7/h1,8H,2H3,(H,6,7) |
InChI Key |
DKMJFEUWACYSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


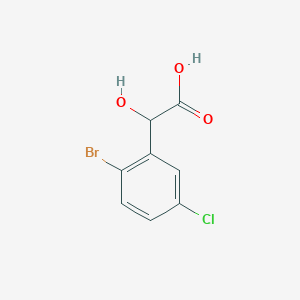
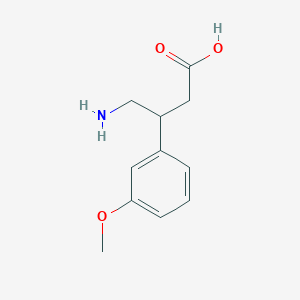
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)

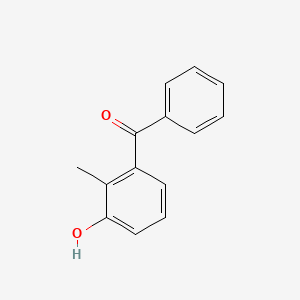
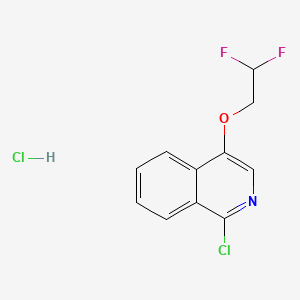
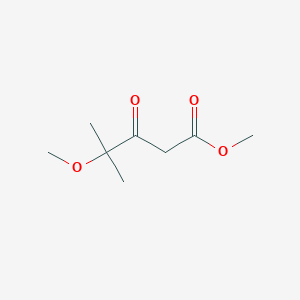
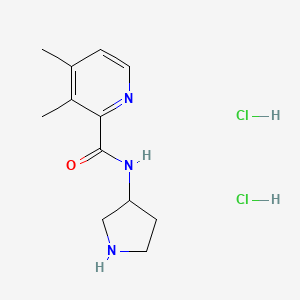
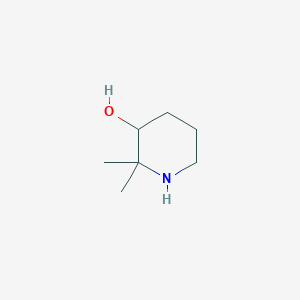
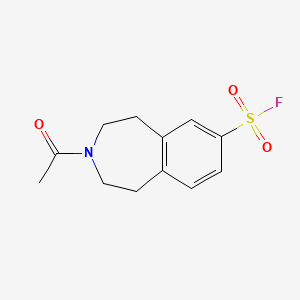
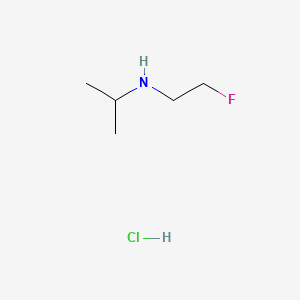

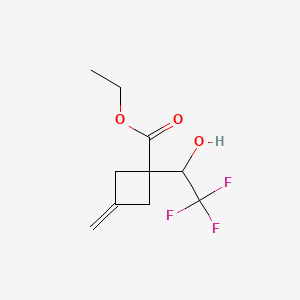
![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
